C16 Sulfatide

Immunometabolism Antigen-presenting cells IDO1

C16 Sulfatide (C16:0 sulfatide, d18:1/16:0 sulfogalactosylceramide, CAS: 89771-78-8) is a sulfated glycosphingolipid of the sulfatide class, consisting of a galactose head group sulfated at the 3-O position, a sphingosine base (d18:1), and a saturated 16-carbon palmitoyl fatty acid chain. This isoform is one of the most abundant sulfatide species found in porcine brain and plasma, and is prominently expressed in pancreatic islet β-cells where it participates in insulin secretion regulation.

Molecular Formula C40H77NO11S
Molecular Weight 780.1 g/mol
Cat. No. B1243123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC16 Sulfatide
Molecular FormulaC40H77NO11S
Molecular Weight780.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)C(C=CCCCCCCCCCCCCC)O
InChIInChI=1S/C40H77NO11S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(43)33(32-50-40-38(46)39(52-53(47,48)49)37(45)35(31-42)51-40)41-36(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,33-35,37-40,42-43,45-46H,3-26,28,30-32H2,1-2H3,(H,41,44)(H,47,48,49)/b29-27+/t33-,34+,35+,37-,38+,39-,40+/m0/s1
InChIKeyCJGVDSGIQZDLDO-PHLJAKBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

C16 Sulfatide (d18:1/16:0) Procurement Specification: Molecular Identity and Baseline Characteristics


C16 Sulfatide (C16:0 sulfatide, d18:1/16:0 sulfogalactosylceramide, CAS: 89771-78-8) is a sulfated glycosphingolipid of the sulfatide class, consisting of a galactose head group sulfated at the 3-O position, a sphingosine base (d18:1), and a saturated 16-carbon palmitoyl fatty acid chain [1]. This isoform is one of the most abundant sulfatide species found in porcine brain and plasma, and is prominently expressed in pancreatic islet β-cells where it participates in insulin secretion regulation [2]. As a short-chain sulfatide isoform (C16-C20), it exhibits distinct biological activities from its long-chain and unsaturated counterparts (C18:0, C22:0, C24:0, C24:1) that are essential for accurate experimental design and data interpretation [3].

Why C16 Sulfatide Cannot Be Replaced by C18:0 or C24:1 Sulfatide in Experimental and Analytical Workflows


Sulfatide isoforms are not functionally interchangeable due to fatty acid chain length- and saturation-dependent differences in receptor recognition, membrane microdomain partitioning, and downstream signaling outcomes [1]. Even structurally similar sulfatide species such as C18:0, C22:0, and C24:1 exhibit diametrically opposite biological effects in identical assay systems—C16:0 sulfatide suppresses IDO1 expression and enzymatic activity in antigen-presenting cells, whereas C18:0 and C24:1 sulfatides enhance it [2]. Substitution of C16:0 sulfatide with an alternative isoform without explicit validation therefore introduces uncontrolled experimental variables that can reverse the directionality of observed effects and confound data interpretation [3].

Quantitative Differential Evidence: C16 Sulfatide vs. Long-Chain Sulfatide Isoforms (C18:0, C22:0, C24:0, C24:1)


IDO1 Modulation: C16:0 Sulfatide Suppresses While C18:0 and C24:1 Sulfatides Activate

In CD1d-transfected THP-1 human antigen-presenting cells, C16:0 sulfatide produced directional effects opposite to those of C18:0 and C24:1 sulfatides on IDO1 gene expression and enzymatic activity. At its optimal concentration (0.01 μM), C16:0 sulfatide reduced basal IDO1 expression by 48±3% relative to untreated negative controls, whereas C18:0 and C24:1 sulfatides increased IDO1 expression by 87±7% and 50±5% at 1 μM, respectively [1]. C22:0 sulfatide showed no significant effect at any concentration tested, confirming that fatty acid chain length, not merely the sulfatide scaffold, determines biological outcome [1].

Immunometabolism Antigen-presenting cells IDO1 Immune tolerance

IDO1 Enzymatic Activity: C16:0 Sulfatide Reduces Kynurenine Production

Functional correlation of IDO1 expression changes was confirmed by measuring L-kynurenine production via HPLC. C16:0 sulfatide significantly reduced L-kynurenine content in culture media by 29±4% at 0.01 μM relative to negative controls. In contrast, C18:0 and C24:1 sulfatides increased L-kynurenine production by 61±8% and 48±4% at 1 μM, respectively [1]. The magnitude and direction of these enzymatic effects closely mirrored the gene expression data, validating that C16:0 sulfatide exerts a functionally distinct immunosuppressive metabolic signature not shared by longer-chain isoforms [1].

IDO1 activity Kynurenine pathway Tryptophan metabolism Immunosuppression

Multiple Sclerosis Biomarker: Selective Enrichment of C16:0 Sulfatide in Extracellular Vesicles

In extracellular vesicles (EVs) isolated from human plasma, C16:0 sulfatide exhibits a unique enrichment pattern not observed for other sulfatide isoforms. Small EVs (100,000 × g-enriched exosome fraction) from multiple sclerosis patients contained detectable levels of C16:0 sulfatide but showed no detectable C18:0, C24:0, or C24:1 sulfatide species [1]. Furthermore, these small EVs from MS patients demonstrated a significant increase in C16:0 sulfatide content compared to healthy controls, establishing C16:0 sulfatide as a candidate isoform-specific biomarker for MS that reflects pathological changes associated with disease status or treatment effects [1]. This isoform selectivity in EV packaging suggests distinct subcellular trafficking mechanisms that differentiate C16:0 from longer-chain sulfatides [1].

Multiple sclerosis Extracellular vesicles Exosomes Biomarker discovery Lipidomics

Type 1 Diabetes Protection: C24:0 but Not C16:0 Sulfatide Reduces Adoptive Transfer of Disease

In non-obese diabetic (NOD) mice, a well-established model of type 1 diabetes, treatment with C24:0 sulfatide but not C16:0 sulfatide significantly reduced the lymphocyte-mediated adoptive transfer of disease. Female NOD mice (3–5 weeks old, n=10/group) injected intraperitoneally with C24:0 sulfatide showed reduced T1D incidence compared to vehicle controls, whereas C16:0 sulfatide treatment did not confer the same protective effect [1]. This differential outcome highlights the functional specialization of sulfatide isoforms in autoimmune modulation—C24:0 sulfatide suppresses autoimmune attacks on pancreatic β-cells, while C16:0 sulfatide appears to play a distinct role in insulin production and chaperone activity rather than immune suppression [2].

Type 1 diabetes NOD mice Autoimmunity Adoptive transfer Immunomodulation

UHPLC-MS/MS Analytical Linear Range: Isoform-Specific Quantification Requirements

Quantitative analysis of sulfatide isoforms by UHPLC-MS/MS reveals differential analytical behavior that must be considered during method development. A validated assay for simultaneous quantification of four developmentally regulated sulfatide species (C16:0, C18:0, C24:1, C24:0) demonstrated good accuracy and precision with linear ranges that differ by isoform. C18:0 and C24:1 sulfatides exhibited a linear range of 5–1000 nM, whereas C16:0 and C24:0 sulfatides showed a linear range of 10–1000 nM [1]. This higher lower limit of quantification (LLOQ) for C16:0 sulfatide (10 nM vs. 5 nM) reflects isoform-specific ionization or chromatographic behavior requiring distinct calibration and internal standard selection [1].

Analytical chemistry UHPLC-MS/MS Method validation Lipid quantification MRM

Validated Application Scenarios for C16 Sulfatide Based on Differential Evidence


Immunometabolism Studies of IDO1 Suppression in Antigen-Presenting Cells

C16:0 sulfatide is the isoform of choice for investigating IDO1 downregulation in CD1d-expressing antigen-presenting cells. Based on direct head-to-head comparison data showing −48±3% reduction in IDO1 gene expression and −29±4% reduction in L-kynurenine production at 0.01 μM [4], researchers should use C16:0 sulfatide specifically for suppressive immunometabolic studies. C18:0 and C24:1 sulfatides are contraindicated for this application as they produce opposite (activating) effects [4].

Multiple Sclerosis Extracellular Vesicle Biomarker Discovery and Validation

C16:0 sulfatide is uniquely suited for EV-based MS biomarker studies. Evidence demonstrates that small EVs (100,000 × g exosome-enriched fraction) from human plasma contain detectable C16:0 sulfatide but undetectable C18:0, C24:0, or C24:1 sulfatide species, with significant elevation in MS patients versus controls [4]. Procurement of C16:0 sulfatide as an analytical standard is essential for developing targeted lipidomic assays for MS EV diagnostics.

Analytical Method Development and Validation for Sulfatide Quantification via UHPLC-MS/MS

C16:0 sulfatide requires isoform-specific method validation for UHPLC-MS/MS quantification due to its distinct linear range (10–1000 nM, LLOQ 10 nM) compared to C18:0 and C24:1 sulfatides (5–1000 nM, LLOQ 5 nM) [4]. Laboratories should procure C16:0 sulfatide authentic standards and matched deuterated internal standards (d5-C16:0 sulfatide) for accurate quantification in biological matrices including CNS lipid rafts, plasma, and dried blood spots.

Pancreatic β-Cell Insulin Secretion and Chaperone Function Studies

C16:0 sulfatide is the predominant isoform in pancreatic islet β-cells and exhibits chaperone activity involved in insulin production [4]. For studies of β-cell function and insulin secretion regulation, C16:0 sulfatide is the appropriate reagent selection. Conversely, C24:0 sulfatide is preferred for autoimmune suppression studies in T1D models, as C16:0 sulfatide did not confer protection in adoptive transfer assays .

Quote Request

Request a Quote for C16 Sulfatide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.